O-Acetyl Scopolamine Hydrobromide O-Acetyl Scopolamine Hydrobromide
Brand Name: Vulcanchem
CAS No.: 5027-67-8
VCID: VC0138881
InChI: InChI=1S/C19H23NO5.BrH/c1-11(21)23-10-14(12-6-4-3-5-7-12)19(22)24-13-8-15-17-18(25-17)16(9-13)20(15)2;/h3-7,13-18H,8-10H2,1-2H3;1H/t13?,14-,15-,16+,17-,18+;/m1./s1
SMILES: CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C.Br
Molecular Formula: C19H24BrNO5
Molecular Weight: 426.307

O-Acetyl Scopolamine Hydrobromide

CAS No.: 5027-67-8

Cat. No.: VC0138881

Molecular Formula: C19H24BrNO5

Molecular Weight: 426.307

* For research use only. Not for human or veterinary use.

O-Acetyl Scopolamine Hydrobromide - 5027-67-8

Specification

CAS No. 5027-67-8
Molecular Formula C19H24BrNO5
Molecular Weight 426.307
IUPAC Name [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-acetyloxy-2-phenylpropanoate;hydrobromide
Standard InChI InChI=1S/C19H23NO5.BrH/c1-11(21)23-10-14(12-6-4-3-5-7-12)19(22)24-13-8-15-17-18(25-17)16(9-13)20(15)2;/h3-7,13-18H,8-10H2,1-2H3;1H/t13?,14-,15-,16+,17-,18+;/m1./s1
Standard InChI Key OBUFDYBDRQYWCZ-PUAWHVARSA-N
SMILES CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C.Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator